molecular formula C7H10N2O B2779102 5-Cyclobutyl-1,2-oxazol-3-amine CAS No. 1229454-63-0

5-Cyclobutyl-1,2-oxazol-3-amine

Cat. No. B2779102
CAS RN: 1229454-63-0
M. Wt: 138.17
InChI Key: PDOVUPVTBPQNCT-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1,2-oxazol-3-amine is a chemical compound with the CAS Number: 1229454-63-0 . It has a molecular weight of 138.17 and its IUPAC name is 5-cyclobutyl-3-isoxazolamine . It is a powder at room temperature .


Synthesis Analysis

The synthesis of this compound involves a reaction with hydroxyammonium sulfate and sodium hydroxide in water at 45℃ for 72 hours under an inert atmosphere . This is followed by a reaction with hydrogen chloride in water at 50℃ for 2.5 hours under an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O/c8-7-4-6(10-9-7)5-2-1-3-5/h4-5H,1-3H2,(H2,8,9) .


Chemical Reactions Analysis

Oxazole derivatives, including this compound, have been synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine . This reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Antimycobacterial Activity

  • A study synthesized 15 new compounds using 5-Cyclobutyl-1,2-oxazol-3-amine and evaluated their antimycobacterial activities in vitro and in vivo against Mycobacterium tuberculosis, including multidrug-resistant strains. Compound 8 showed significant activity, being more effective than isoniazid, with MICs of < 1 µM in vitro and demonstrated a substantial reduction in mycobacterial load in lung and spleen tissues in vivo (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).

Synthetic Methodologies and Chemical Transformations

  • Research on the intramolecular amination of cyclopropylmethyl cation has led to the development of a method for creating 1-amino-1-hydroxymethylcyclobutane derivatives, showcasing the versatility of this compound in synthetic organic chemistry (Skvorcova, Grigorjeva, & Jirgensons, 2017).

  • A comparative study on the synthesis of cyclobut-A derivatives has highlighted the role of this compound as a precursor in the preparation of protected derivatives of (1α,2β,3α)-2,3-dihydroxycyclobutylamine, crucial for the synthesis of carbocyclic nucleosides (Booth & Eastwood, 1995).

Novel Compound Synthesis

  • The development of new cyclobutyl analogs of adenosine and guanosine was conducted, starting from 3,3-bis(benzyloxymethyl)cyclobutanone. The synthesized compounds were evaluated for antiviral activity, demonstrating the potential pharmacological applications of derivatives of this compound (Boumchita, Legraverend, Bisagni, & Huel, 1990).

Safety and Hazards

The safety information for 5-Cyclobutyl-1,2-oxazol-3-amine includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for 5-Cyclobutyl-1,2-oxazol-3-amine and other oxazole derivatives are promising. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities . The current review concentrates on the diverse biological potential of oxazole derivatives in the new millennium .

properties

IUPAC Name

5-cyclobutyl-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-4-6(10-9-7)5-2-1-3-5/h4-5H,1-3H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOVUPVTBPQNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1229454-63-0
Record name 5-cyclobutyl-1,2-oxazol-3-amine
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